Cas no 1936588-02-1 (1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid)

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a unique structural motif, combining an amino group and a difluoromethyl substituent on a cyclobutane ring. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a constrained, polar building block for peptidomimetics and bioactive molecules. The difluoromethyl group enhances metabolic stability and influences lipophilicity, while the cyclobutane ring introduces conformational rigidity. The carboxylic acid and amino functionalities provide versatile handles for further derivatization. Its stereochemistry and substitution pattern make it a valuable intermediate for exploring structure-activity relationships in pharmaceutical research.
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid structure
1936588-02-1 structure
Product name:1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
CAS No:1936588-02-1
MF:C6H9F2NO2
MW:165.13796877861
CID:5192387
PubChem ID:131190557

1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 1-amino-3-(difluoromethyl)-
    • 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C6H9F2NO2/c7-4(8)3-1-6(9,2-3)5(10)11/h3-4H,1-2,9H2,(H,10,11)
    • InChI Key: NWVPRHUADLLAEP-UHFFFAOYSA-N
    • SMILES: C1(N)(C(O)=O)CC(C(F)F)C1

1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-179529-0.05g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
0.05g
$912.0 2023-09-19
Enamine
EN300-179529-10.0g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
10g
$4667.0 2023-06-02
Enamine
EN300-179529-1g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
1g
$1086.0 2023-09-19
Enamine
EN300-179529-0.1g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
0.1g
$956.0 2023-09-19
Enamine
EN300-179529-2.5g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
2.5g
$2127.0 2023-09-19
Enamine
EN300-179529-5.0g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
5g
$3147.0 2023-06-02
Enamine
EN300-179529-5g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
5g
$3147.0 2023-09-19
Enamine
EN300-179529-0.25g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
0.25g
$999.0 2023-09-19
Enamine
EN300-179529-0.5g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
0.5g
$1043.0 2023-09-19
Enamine
EN300-179529-1.0g
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid
1936588-02-1
1g
$1086.0 2023-06-02

Additional information on 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Research Brief on 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid (CAS: 1936588-02-1) and Its Applications in Chemical Biology and Medicine

1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid (CAS: 1936588-02-1) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This cyclobutane derivative, characterized by its unique difluoromethyl substitution pattern, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and prodrugs. Recent studies have focused on its role as a key building block for novel bioactive molecules targeting metabolic disorders and inflammatory diseases.

The structural features of this compound, including its constrained cyclobutane ring and the presence of both amino and difluoromethyl groups, make it particularly valuable for drug design. The difluoromethyl group serves as a bioisostere for hydroxyl or methyl groups, often enhancing metabolic stability and binding affinity. Several research groups have incorporated this scaffold into lead compounds for targets such as gamma-aminobutyric acid (GABA) transporters and various proteases.

Recent synthetic approaches to 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid have focused on efficient, scalable routes that allow for the production of enantiomerically pure material. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis method using chiral auxiliaries, achieving >99% ee with improved overall yield compared to previous methods. This advancement is particularly important as the stereochemistry of the compound significantly impacts its biological activity.

In pharmacological studies, derivatives of this compound have shown remarkable inhibitory activity against specific amino acid transporters involved in cancer metabolism. Research presented at the 2023 American Chemical Society National Meeting revealed that fluorinated cyclobutane analogs exhibit enhanced cellular uptake and target engagement compared to their non-fluorinated counterparts. The difluoromethyl group appears to play a crucial role in membrane permeability and target binding.

Ongoing clinical investigations are exploring the use of this scaffold in the development of novel antiviral agents. Preliminary results from in vitro studies against SARS-CoV-2 proteases suggest that appropriately functionalized derivatives show promising inhibitory activity, with IC50 values in the low micromolar range. These findings were recently reported in a preprint on bioRxiv, though further optimization and validation are required.

The compound's potential extends beyond therapeutic applications. Recent work in chemical biology has utilized 1936588-02-1 as a versatile building block for the synthesis of fluorinated peptide mimetics and as a probe for studying enzyme mechanisms. Its unique physicochemical properties make it particularly valuable for 19F NMR studies and as a reporter group in structural biology investigations.

As research progresses, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Current efforts focus on balancing the lipophilicity introduced by the difluoromethyl group with overall molecular properties to achieve desirable ADME profiles. The next phase of research will likely explore novel formulations and delivery systems for compounds containing this pharmacophore.

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